6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid
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Overview
Description
6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid is a chemical compound with the molecular formula C7H3F3NO3 It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)pyridine-3-carboxylic acid with an oxidizing agent to introduce the oxo group at the 6-position. The reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)pyridine-3-carboxylic acid
- 6-hydroxy-4-(trifluoromethyl)nicotinic acid
- 3-pyridinecarboxylic acid derivatives
Uniqueness
6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid is unique due to the presence of both an oxo group and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H4F3NO3 |
---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
6-oxo-4-(trifluoromethyl)-3H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-3H,(H,13,14) |
InChI Key |
YOPGINXJGDPYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)C=C(C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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